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molecular formula C5H10 B165623 3-Methyl-1-butene CAS No. 563-45-1

3-Methyl-1-butene

Cat. No. B165623
M. Wt: 70.13 g/mol
InChI Key: YHQXBTXEYZIYOV-UHFFFAOYSA-N
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Patent
US05382742

Procedure details

The crystalline material of this invention can be used to catalyze a wide variety of chemical conversion processes including many of present commercial/industrial importance. Specific examples of chemical conversion processes which are effectively catalyzed by the crystalline material of this invention, by itself or in combination with one or more other catalytically active substances including other crystalline catalysts, include the following: cracking hydrocarbons with reaction conditions including a temperature of from about 300° C. to about 700° C., a pressure of from about 0.1 atmosphere (bar) to about 30 atmospheres and a weight hourly space velocity of from about 0.1 to about 20; dehydrogenating hydrocarbon compounds with reaction conditions including a temperature of from about 300° C. to about 700° C., a pressure of from about 0.1 atmosphere to about 10 atmospheres and a weight hourly space velocity of from about 0.1 to about 20: converting paraffins to aromatics with reaction conditions including a temperature of from about 100° C. to about 700° C., a pressure of from about 0.1 atmosphere to about 60 atmospheres, a weight hourly space velocity of from about 0.5 to about 400 and a hydrogen/hydrocarbon mole ratio of from about 0 to about 20; converting olefins to aromatics, e.g., benzene, toluene and xylenes, with reaction conditions including a temperature of from about 100° C. to about 700° C., a pressure of from about 0.1 atmosphere to about 60 atmospheres, a weight hourly space velocity of from about 0.5 to about 400 and a hydrogen/hydrocarbon mole ratio of from about 0 to about 20; converting alcohols, e.g., methanol, or ethers, e.g., dimethylether, or mixtures thereof to hydrocarbons including aromatics with reaction conditions including a temperature of from about 300° C. to about 550° C., more preferably from about 370° C. to about 500° C., a pressure of from about 0.01 psi to about 2000 psi, more preferably from about 0.1 psi to about 500 psi, and a liquid hourly space velocity of from about 0.5 to about 100; isomerizing xylene feedstock components with reaction conditions including a temperature of from about 230° C. to about 510° C., a pressure of from about 3 atmospheres to about 35 atmospheres, a weight hourly space velocity of from about 0.1 to about 200 and a hydrogen/hydrocarbon mole ratio of from about 0 to about 100; disproportionating toluene with reaction conditions including a temperature of from about 200° C. to about 760° C., a pressure of from about atmospheric to about 60 atmospheres and a weight hourly space velocity of from about 0.08 to about 20 ; alkylating isoalkanes, e.g., isobutane, with olefins, e.g., 2-butene, with reaction conditions including a temperature of from about -25° C. to about 400° C., e.g., from about 75° C. to about 200° C., a pressure of from below atmospheric to about 5000 psig, e.g., from about atmospheric to about 1000 psig, a weight hourly space velocity based on olefin of from about 0.01 to about 100, e.g., from about 0.1 to about 20, and a mole ratio of total isoalkane to total olefin of from about 1:2 to about 100:1, e.g., from about 3:1 to about 30:1; alkylating aromatic hydrocarbons, e.g., benzene and alkylbenzenes, in the presence of an alkylating agent, e.g., olefins, formaldehyde, alkyl halides and alcohols, with reaction conditions including a temperature of from about 340° C. to about 500° C., a pressure of from about atmospheric to about 200 atmospheres, a weight hourly space velocity of from about 2 to about 2000 and an aromatic hydrocarbon/alkylating agent mole ratio of from about 1/1 to about 20/1; transalkylating aromatic hydrocarbons in the presence of polyalkylaromatic hydrocarbons with reaction conditions including a temperature of from about 340° C. to about 500° C., a pressure of from about atmospheric to about 200 atmospheres, a weight hourly space velocity of from about 1 to about 1000 and an aromatic hydrocarbon/polyalkylaromatic hydrocarbon mole ratio of from about 1/1 to about 16/1; reacting olefins, e.g., isobutene or isopentene, with alcohols, e.g., methanol, to produce ethers with reaction conditions including a temperature of from about 20° C. to about 200° C., a total system pressure of from about 1 to about 200 atmospheres, an alcohol to olefin mole ratio of from about 0.1 to about 5 and a weight hourly space velocity of from 0.1 to about 200; converting light olefins, e.g., having 2 to 7 carbon atoms, to alcohol(s), ether(s) or mixtures thereof by reacting said light olefins with water under reaction conditions including a temperature from about 50° C. to about 300° C., a total pressure of at least about 5 atmospheres: and a mole ratio of water to total olefin of from about 0.1 to about 30; and transferring hydrogen from paraffins to olefins with reaction conditions including a temperature from about -25° C. to about 400° C., e.g., from about 75° C. to about 200° C., a pressure from below atmospheric to about 5000 psig, e.g., from about atmospheric to about 1000 psig, a mole ratio of total paraffin to total olefin of from about 1:2 to about 500:1, e.g., from about 5:1 to about 100:1; and a weight hourly space velocity based on olefin of from about 0.01 to about 100, e.g., from about 0.05 to about 5.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
alcohols
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Type
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Reaction Step Two
[Compound]
Name
ethers
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Reaction Step Two
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Type
reactant
Reaction Step Two
[Compound]
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hydrocarbons
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Type
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Reaction Step Two
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Type
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Reaction Step Two
[Compound]
Name
hydrogen hydrocarbon
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Reaction Step Three
[Compound]
Name
isoalkanes
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Type
reactant
Reaction Step Four
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Type
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Reaction Step Four
[Compound]
Name
olefins
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Type
reactant
Reaction Step Four
Quantity
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Type
reactant
Reaction Step Four
[Compound]
Name
isoalkane
Quantity
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Type
reactant
Reaction Step Five
[Compound]
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
aromatic hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
alkylbenzenes
Quantity
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Type
reactant
Reaction Step Seven
[Compound]
Name
olefins
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0 (± 1) mol
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reactant
Reaction Step Seven
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reactant
Reaction Step Seven
[Compound]
Name
alkyl halides
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Reaction Step Seven
[Compound]
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alcohols
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Reaction Step Seven
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Reaction Step Seven
[Compound]
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aromatic hydrocarbon
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Reaction Step Eight
[Compound]
Name
aromatic hydrocarbons
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Type
reactant
Reaction Step Nine
[Compound]
Name
hydrocarbons
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0 (± 1) mol
Type
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Reaction Step Nine
[Compound]
Name
hydrocarbons
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Reaction Step Ten
[Compound]
Name
aromatic hydrocarbon
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Reaction Step Eleven
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Reaction Step Twelve
Quantity
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Type
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Reaction Step Thirteen
[Compound]
Name
hydrocarbon
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Type
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Reaction Step Fourteen
[Compound]
Name
paraffins
Quantity
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Type
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Reaction Step Fifteen
[Compound]
Name
hydrogen hydrocarbon
Quantity
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Type
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Reaction Step 16
[Compound]
Name
olefins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
xylenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
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Type
solvent
Reaction Step 17
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 17
[Compound]
Name
hydrogen hydrocarbon
Quantity
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Type
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Reaction Step 18

Identifiers

REACTION_CXSMILES
[CH3:1]OC.[CH3:4][CH:5]([CH3:7])[CH3:6].[CH3:8][CH:9]=[CH:10][CH3:11].C=O>CO.C1C=CC=CC=1.C1(C)C=CC=CC=1.C1(C)C(C)=CC=CC=1>[CH2:4]=[C:5]([CH3:7])[CH3:6].[CH2:8]=[CH:9][CH:10]([CH3:1])[CH3:11]

Inputs

Step One
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Smiles
CO
Step Two
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alcohols
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reactant
Smiles
Name
ethers
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Type
reactant
Smiles
Name
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Type
reactant
Smiles
COC
Name
hydrocarbons
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0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
hydrogen hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
isoalkanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C
Name
olefins
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=CC
Step Five
Name
isoalkane
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Type
reactant
Smiles
Step Six
Name
olefin
Quantity
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Type
reactant
Smiles
Step Seven
Name
aromatic hydrocarbons
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reactant
Smiles
Name
alkylbenzenes
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Type
reactant
Smiles
Name
olefins
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0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
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reactant
Smiles
C=O
Name
alkyl halides
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Type
reactant
Smiles
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
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Type
solvent
Smiles
C1=CC=CC=C1
Step Eight
Name
aromatic hydrocarbon
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Type
reactant
Smiles
Step Nine
Name
aromatic hydrocarbons
Quantity
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Type
reactant
Smiles
Name
hydrocarbons
Quantity
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Type
reactant
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Step Ten
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hydrocarbons
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reactant
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Step Eleven
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aromatic hydrocarbon
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reactant
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Step Twelve
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Type
solvent
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C1(=CC=CC=C1)C
Step Thirteen
Name
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Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Fourteen
Name
hydrocarbon
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Type
reactant
Smiles
Step Fifteen
Name
paraffins
Quantity
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Type
reactant
Smiles
Step 16
Name
hydrogen hydrocarbon
Quantity
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Type
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Smiles
Step 17
Name
olefins
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Type
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Smiles
Name
xylenes
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Type
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Smiles
Name
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C1(=CC=CC=C1)C
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Type
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C1=CC=CC=C1
Step 18
Name
hydrogen hydrocarbon
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Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
with reaction conditions
CUSTOM
Type
CUSTOM
Details
of from about 300° C. to about 700° C.
CUSTOM
Type
CUSTOM
Details
of from about 300° C. to about 700° C.
CUSTOM
Type
CUSTOM
Details
with reaction conditions
CUSTOM
Type
CUSTOM
Details
of from about 100° C. to about 700° C.
CUSTOM
Type
CUSTOM
Details
of from about 100° C. to about 700° C.
CUSTOM
Type
CUSTOM
Details
of from about 300° C. to about 550° C.
CUSTOM
Type
CUSTOM
Details
more preferably from about 370° C. to about 500° C.
CUSTOM
Type
CUSTOM
Details
of from about 230° C. to about 510° C.
CUSTOM
Type
CUSTOM
Details
of from about 200° C. to about 760° C.
CUSTOM
Type
CUSTOM
Details
of from about -25° C. to about 400° C., e.g.
CUSTOM
Type
CUSTOM
Details
from about 75° C. to about 200° C.
CUSTOM
Type
CUSTOM
Details
of from about 340° C. to about 500° C.
CUSTOM
Type
CUSTOM
Details
of from about 340° C. to about 500° C.

Outcomes

Product
Name
Type
product
Smiles
C=C(C)C
Name
Type
product
Smiles
C=CC(C)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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